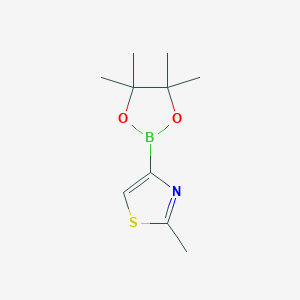![molecular formula C10H17BO2 B6169061 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2758648-59-6](/img/no-structure.png)
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Bicyclo-DMB, is an organoboron compound that is gaining attention due to its potential applications in scientific research. Bicyclo-DMB has a unique molecular structure consisting of a boron atom connected to four carbon atoms, and it has been used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the boron atom in the molecule acts as a Lewis acid, which can form a coordination bond with a Lewis base, such as an amine or an alcohol. This coordination bond is believed to be the basis for the catalytic activity of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it has been suggested that it may have the potential to act as an antioxidant, and it may also have the potential to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively new compound, and its effects on biological systems are not yet fully understood. Therefore, it is important to use caution when using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments.
Orientations Futures
The potential applications of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are still being explored, and there are a number of possible future directions for research. These include the development of new synthetic methods for the synthesis of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the exploration of its potential applications in medicine, and the investigation of its potential as a catalyst for other reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as well as its potential toxicity.
Méthodes De Synthèse
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a variety of methods, including the one-pot synthesis method. This method involves the reaction of a boronic acid with a suitable amine in the presence of a catalyst, such as a base or an acid. This reaction produces an organoboron compound with the desired structure. Other methods, such as the Wittig reaction, can also be used to synthesize 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Applications De Recherche Scientifique
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a ligand for the coordination of metal ions. It has also been used in the synthesis of organometallic compounds, as well as in the synthesis of biologically active compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of bicyclo[1.1.0]butane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "Bicyclo[1.1.0]butane", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Step 1: Dissolve bicyclo[1.1.0]butane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 6: Purify the compound by column chromatography or recrystallization." ] } | |
Numéro CAS |
2758648-59-6 |
Nom du produit |
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Formule moléculaire |
C10H17BO2 |
Poids moléculaire |
180.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



